![molecular formula C10H13N3 B14684651 1-[(e)-Phenyldiazenyl]pyrrolidine CAS No. 36719-71-8](/img/structure/B14684651.png)
1-[(e)-Phenyldiazenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(e)-Phenyldiazenyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenyldiazenyl group. This compound is part of the broader class of diazo compounds, which are characterized by the presence of a diazo group (-N=N-) attached to an aromatic ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(e)-Phenyldiazenyl]pyrrolidine typically involves the diazotization of aniline derivatives followed by coupling with pyrrolidine. The reaction conditions often include the use of sodium nitrite (NaNO2) in an acidic medium to generate the diazonium salt, which then reacts with pyrrolidine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(e)-Phenyldiazenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products: The major products formed from these reactions include nitroso, nitro, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
1-[(e)-Phenyldiazenyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(e)-Phenyldiazenyl]pyrrolidine involves its interaction with various molecular targets. The diazo group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple cyclic amine that serves as a building block for many bioactive compounds.
Phenyldiazenyl derivatives: Compounds with similar diazo groups attached to different aromatic rings.
Uniqueness: 1-[(e)-Phenyldiazenyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenyldiazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
36719-71-8 |
|---|---|
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
phenyl(pyrrolidin-1-yl)diazene |
InChI |
InChI=1S/C10H13N3/c1-2-6-10(7-3-1)11-12-13-8-4-5-9-13/h1-3,6-7H,4-5,8-9H2 |
Clé InChI |
DRVHPVUGSNNFAR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
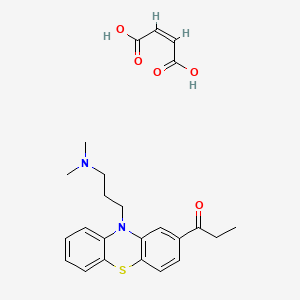
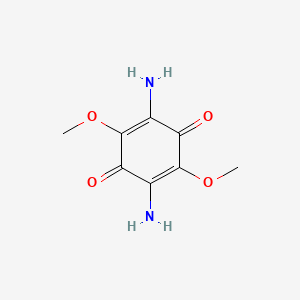
![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
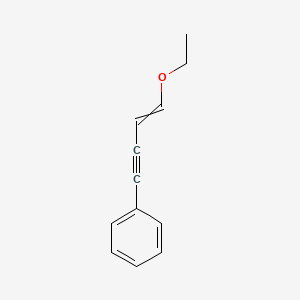
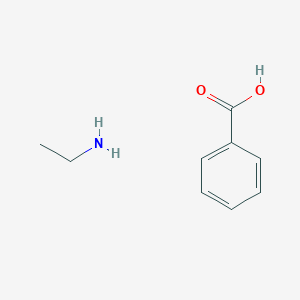
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
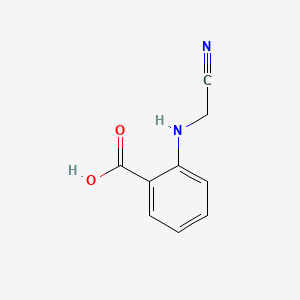
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
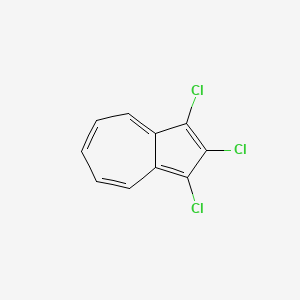
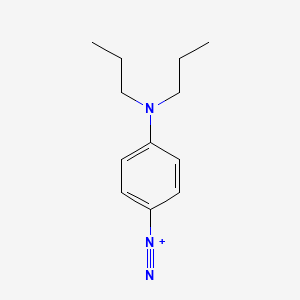
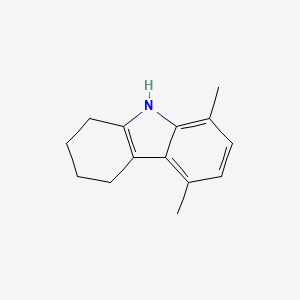
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
